molecular formula C17H15ClF3NOS2 B2959033 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 337923-09-8

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No. B2959033
CAS RN: 337923-09-8
M. Wt: 405.88
InChI Key: GVDFMGQMOFNEEE-UHFFFAOYSA-N
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Description

This compound is a chemical with the linear formula C15H11ClF3NOS . It has shown good antiproliferative activity against various types of cancers including peripheral cancers like breast carcinoma (T47D), colon carcinoma (HT-29), thyroid carcinoma (FTC-238), teratoma (P19), and T-cell leukemia (Jurkat E6.1), as well as cancers of the nervous system including rhabdomyosarcoma/medulloblastoma (TE671), brain astrocytoma (MOGGCCM) and glioma (C6) .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C15H11ClF3NOS . Unfortunately, the search results do not provide further details about the molecular structure of this compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.773 . No further physical or chemical properties are provided in the search results.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing sulfanilamide derivatives, emphasizing their structural properties and thermal behavior. For instance, Lahtinen et al. (2014) synthesized sulfanilamide derivatives and explored their crystal structures, thermal properties, and antimicrobial activities. These studies are crucial for understanding the molecular architecture and stability of related compounds (Lahtinen et al., 2014).

Antimicrobial and Antifungal Studies

The antimicrobial properties of sulfanilamide derivatives have been investigated, though with varying results. Some derivatives show no significant antibacterial or antifungal activities, which is essential for assessing their potential as antimicrobial agents. The detailed study by Lahtinen et al. serves as a reference for such evaluations (Lahtinen et al., 2014).

Pharmacological Evaluation and Molecular Docking

Pharmacological evaluations of sulfanilamide derivatives reveal their potential as antibacterial agents against various bacterial strains. Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their antibacterial activity and moderate anti-enzymatic potential through molecular docking studies. This approach helps in identifying active binding sites and correlating bioactivity data (Siddiqui et al., 2014).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The potential for anticancer, anti-inflammatory, and analgesic activities has also been explored. Rani et al. (2014) developed new chemical entities with potential therapeutic applications, highlighting the significance of incorporating specific functional groups to enhance biological activities (Rani et al., 2014).

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NOS2/c18-13-4-6-14(7-5-13)24-9-8-22-16(23)11-25-15-3-1-2-12(10-15)17(19,20)21/h1-7,10H,8-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDFMGQMOFNEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC(=O)NCCSC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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